(AZIDOMETHYL)PHENETHYLTRIMETHOXYSILANE, tech-90
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Overview
Description
(AZIDOMETHYL)PHENETHYLTRIMETHOXYSILANE, tech-90 is a chemical compound with the molecular formula C12H19N3O3Si . It is a liquid substance and belongs to the chemical family of organosilanes . It is also known by the synonym 2-(TRIMETHOXYSILYL)ETHYLBENZYL AZIDE . The compound is used as a chemical intermediate .
Molecular Structure Analysis
The molecular structure of (AZIDOMETHYL)PHENETHYLTRIMETHOXYSILANE, tech-90 includes a trimethoxysilane derivative, which means it has three methoxy groups attached to a silicon atom. The compound also contains an azide group, a methyl group, and a phenethyl group .Physical And Chemical Properties Analysis
(AZIDOMETHYL)PHENETHYLTRIMETHOXYSILANE, tech-90 is a liquid substance . Its molecular weight is approximately 281.39 g/mol . The density of the compound is about 1.11 g/mL, and it has a refractive index of 1.497 at 20°C .Scientific Research Applications
Synthesis and Thermal Cycloaddition Reactions : The synthesis of 2-(azidomethyl)allyltrimethylsilane from commercially available 2-(chloromethyl)-allyltrimethylsilane, and its application in thermal cycloaddition reactions to produce allylsilane-containing triazolines or aziridines, showcases its potential in creating complex organic structures (Ferrini, Cini, & Taddei, 2013).
Development of Steam-Stable Membranes : A study on zeolitic imidazolate framework ZIF-90 membranes, where 3-aminopropyltriethoxysilane is used as a covalent linker, highlights the development of steam-stable membranes suitable for hydrogen separation. This demonstrates how silane derivatives can be employed in advanced material science (Huang, Dou, & Caro, 2010).
Heat Shock Protein Association : Research identifying a 90-kDa heat shock protein (HSP90) that possesses ATP binding sites and autophosphorylating activity offers insights into protein trafficking and hormone receptor association. This study indicates potential biomedical applications of similar compounds in cellular biology and molecular medicine (Perdew, 1988).
Redox-Responsive Micelles : The development of redox-responsive micelles with cores crosslinked via click chemistry, using azido derivatives in polymer micelles, can enhance stability and improve drug-loading properties. This research has implications in drug delivery systems (Zhang, Dong, Fu, Zhong, & Zhuo, 2016).
Radioimmunotherapy Applications : A study on yttrium-90 for radioimmunotherapy highlights the clinical use of radioisotopes for cancer treatment, suggesting a potential area where similar azidomethyl derivatives could be utilized (Chinol & Hnatowich, 1987).
Functionalized Copolymers for Drug Conjugation : Azido-carrying biodegradable polymers and their postfunctionalization via click chemistry for drug conjugation underline the importance of such compounds in developing drug delivery systems (Hu, Yan, Xiao, Li, & Jing, 2013).
Yttrium-90 in Medical Applications : The use of yttrium-90-labeled antibodies for therapy, with a focus on labeling by new macrocyclic bifunctional chelating agents, presents a research avenue in nuclear medicine and cancer therapy, relevant to azidomethyl derivatives (Deshpande et al., 1990).
Safety And Hazards
(AZIDOMETHYL)PHENETHYLTRIMETHOXYSILANE, tech-90 is classified as a skin irritant (Category 2) and can cause serious eye damage (Category 1) . It’s recommended to handle the compound with protective gloves, eye protection, and protective clothing. If it comes into contact with skin or eyes, it’s advised to wash thoroughly and seek medical attention immediately .
properties
IUPAC Name |
2-[4-(azidomethyl)phenyl]ethyl-trimethoxysilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3Si/c1-16-19(17-2,18-3)9-8-11-4-6-12(7-5-11)10-14-15-13/h4-7H,8-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYVVTUCUPSNST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC1=CC=C(C=C1)CN=[N+]=[N-])(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(AZIDOMETHYL)PHENETHYLTRIMETHOXYSILANE, tech-90 |
Citations
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